molecular formula C8H15BrO2 B14638221 3-Bromo-2-ethoxy-6-methyloxane CAS No. 56126-08-0

3-Bromo-2-ethoxy-6-methyloxane

Cat. No.: B14638221
CAS No.: 56126-08-0
M. Wt: 223.11 g/mol
InChI Key: VLYYKPHJYFETHZ-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-6-methyloxane is a six-membered oxygen-containing heterocyclic compound (oxane) substituted with bromine at the 3-position, an ethoxy group at the 2-position, and a methyl group at the 6-position.

Properties

CAS No.

56126-08-0

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-bromo-2-ethoxy-6-methyloxane

InChI

InChI=1S/C8H15BrO2/c1-3-10-8-7(9)5-4-6(2)11-8/h6-8H,3-5H2,1-2H3

InChI Key

VLYYKPHJYFETHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CCC(O1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-6-methyloxane typically involves the bromination of 2-ethoxy-6-methyloxane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-6-methyloxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

    Substitution: Formation of 2-ethoxy-6-methyloxane derivatives with different functional groups.

    Elimination: Formation of alkenes such as 2-ethoxy-6-methyl-1-oxene.

    Oxidation: Formation of 2-ethoxy-6-methyl-oxane-3-carboxylic acid.

    Reduction: Formation of 2-ethoxy-6-methyl-oxanol.

Scientific Research Applications

3-Bromo-2-ethoxy-6-methyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-6-methyloxane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and applications of 3-Bromo-2-ethoxy-6-methyloxane and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Key Applications/Reactivity
This compound Oxane 3-Br, 2-OCH₂CH₃, 6-CH₃ ~223.11 Potential SN2 reactions, intermediates for drug synthesis
Methyl 6-amino-2-bromo-3-methoxybenzoate Benzoate 2-Br, 3-OCH₃, 6-NH₂ ~274.11 Pharmaceutical intermediate (e.g., kinase inhibitors)
3-Bromo-4-methoxy-6-methyloxane (hypothetical) Oxane 3-Br, 4-OCH₃, 6-CH₃ ~209.07 Reactivity studies (methoxy vs. ethoxy effects)
6'-Bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Spirocyclic 6'-Br, 4-OCH₃, fused cyclohexane-indene ~333.25 Specialty chemicals (e.g., optoelectronic materials)

*Molecular weights calculated based on standard atomic masses.

Reactivity and Electronic Effects

  • Ethoxy vs. Methoxy Groups: The ethoxy group in this compound provides greater steric hindrance and slightly enhanced electron-donating capacity compared to methoxy-substituted analogs (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate). This may slow nucleophilic substitution at the 3-bromo position but enhance stability in acidic conditions .
  • Bromine Position: Bromine at the 3-position in the oxane ring likely directs electrophilic substitution reactions to adjacent positions, unlike brominated benzoates (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate), where bromine’s meta-directing effects dominate .

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